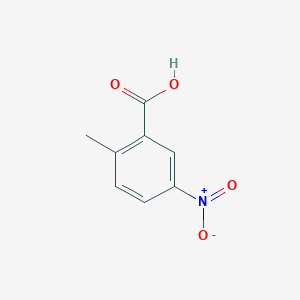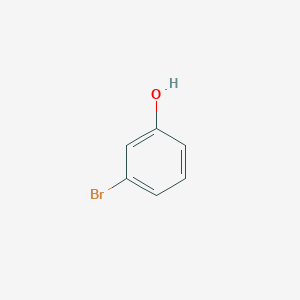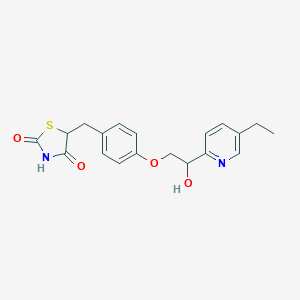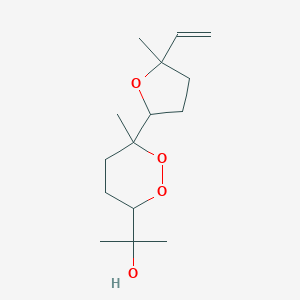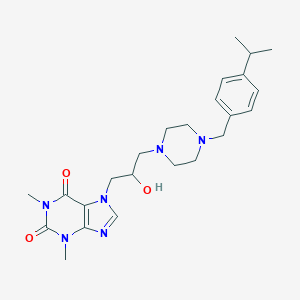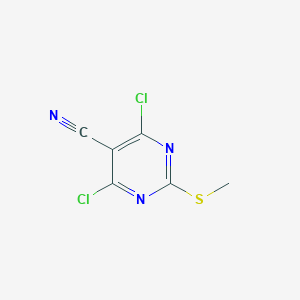
heptatriacontan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Heptatriacontanol is a long-chain primary alcohol with the molecular formula C₃₇H₇₆O. It is a naturally occurring compound found in the epicuticular waxes of plants. This compound is known for its role in plant growth regulation and has been studied for its various applications in different scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Heptatriacontanol can be synthesized through the reduction of heptatriacontanoic acid. The reduction process typically involves the use of reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of 1-Heptatriacontanol often involves the extraction from natural sources, such as plant waxes. The extraction process includes solvent extraction followed by purification steps like distillation and recrystallization to obtain high-purity 1-Heptatriacontanol.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Heptatriacontanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form heptatriacontanoic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The compound can be reduced to form heptatriacontane using strong reducing agents.
Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.
Substitution: Various halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products Formed:
Oxidation: Heptatriacontanoic acid.
Reduction: Heptatriacontane.
Substitution: Halogenated derivatives of 1-Heptatriacontanol.
Wissenschaftliche Forschungsanwendungen
1-Heptatriacontanol has been extensively studied for its applications in various scientific fields:
Chemistry: It is used as a reference compound in the study of long-chain alcohols and their properties.
Biology: The compound is known to enhance plant growth and is used in agricultural research to study its effects on crop yield and stress tolerance.
Medicine: Research has explored its potential in drug delivery systems due to its biocompatibility and ability to form stable complexes with other molecules.
Industry: It is used in the formulation of cosmetics and personal care products due to its emollient properties.
Wirkmechanismus
The mechanism by which 1-Heptatriacontanol exerts its effects involves its interaction with cellular membranes and enzymes. In plants, it enhances the activity of enzymes involved in photosynthesis and stress response. The compound modulates the expression of genes related to growth and development, leading to improved plant health and productivity.
Vergleich Mit ähnlichen Verbindungen
1-Heptatriacontanol is unique among long-chain alcohols due to its specific molecular structure and properties. Similar compounds include:
1-Triacontanol: A 30-carbon alcohol known for its plant growth-promoting effects.
1-Nonacosanol: A 29-carbon alcohol with similar applications in agriculture and industry.
1-Dotriacontanol: A 32-carbon alcohol used in similar contexts but with different efficacy and properties.
1-Heptatriacontanol stands out due to its longer carbon chain, which imparts unique physical and chemical properties, making it suitable for specific applications in various fields.
Eigenschaften
CAS-Nummer |
105794-58-9 |
|---|---|
Molekularformel |
C37H76O |
Molekulargewicht |
537 g/mol |
IUPAC-Name |
heptatriacontan-1-ol |
InChI |
InChI=1S/C37H76O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35-36-37-38/h38H,2-37H2,1H3 |
InChI-Schlüssel |
ZGJKNMPTVDDRRH-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCO |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCO |
Synonyme |
1-Heptatriacotanol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


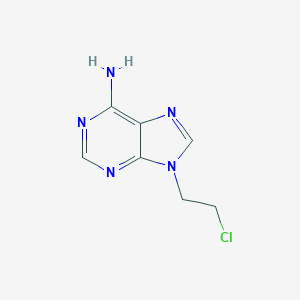
![4-[3-(Methylsulfanyl)phenyl]-1-propyl-1,2,3,6-tetrahydro-pyridine](/img/structure/B21336.png)


